Rimiducid

Overview

Description

Rimiducid is a homodimerizing agent potentially used in combination with cellular immunotherapies for cancers and blood disorders to increase the therapeutic effectiveness . It is a lipid-permeable tacrolimus analogue and a protein dimerizer . It was designed to overcome limitations of current cellular immunotherapies used for cancer and other blood disorders by enhancing the control of the immune cell activity and function .

Molecular Structure Analysis

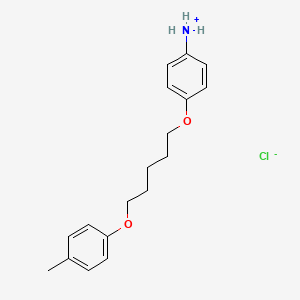

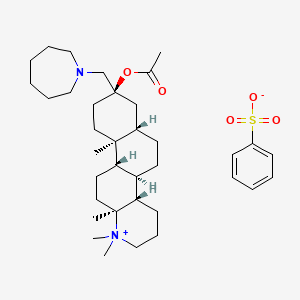

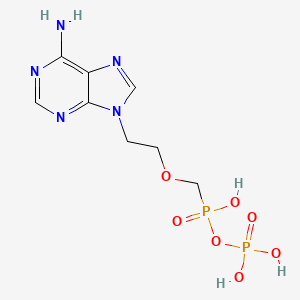

Rimiducid is a small molecule with a chemical formula of C78H98N4O20 . Its average weight is 1411.65 and its monoisotopic weight is 1410.677441572 .Chemical Reactions Analysis

Rimiducid, when administered via chemically-inducible dimerization (CID) technologies, binds to switch proteins and dimerizes them, triggering a downstream signaling cascade .Scientific Research Applications

1. Neurotoxicity Management in CAR T-cell Therapy Rimiducid has been utilized as a safety switch to manage neurotoxicity associated with CD19.CAR T-cell therapy. This application was demonstrated in a phase 1/2 trial where rimiducid effectively diminished the adverse effects of CAR T-cell therapy in patients with leukemia .

Clinical Trials

Rimiducid is involved in clinical trials to assess its efficacy and safety in different therapeutic contexts. It is crucial for understanding its potential and limitations in medical applications .

Treatment of Graft-versus-Host Disease (GvHD)

In pediatric patients who received haploidentical hematopoietic stem cell transplantation (haplo-HSCT), rimiducid administration has shown to be a novel and highly effective treatment approach for steroid-refractory GvHD .

4. Enhanced Anti-tumor Activity in Solid Tumors Rimiducid is used to induce multimerization of an inducible co-stimulatory molecule, enhancing the selective activation of adoptively transferred T cells in vivo, which results in improved anti-tumor activity against solid tumors .

Mechanism of Action

Target of Action

Rimiducid is a lipid-permeable tacrolimus analogue and a protein dimerizer . Its primary target is a drug binding domain derived from human FK506-binding protein (FKBP12-F36V), which is present on a modified form of inducible caspase-9 . This protein plays a crucial role in apoptosis, the process of programmed cell death .

Mode of Action

Rimiducid binds to the FK506-binding protein, which is present on the modified form of inducible caspase-9 . This binding results in dimerization and subsequent activation of caspase-9 . The system was designed to function as a “safety switch” in CAR T-cell therapy used in hematological cancers .

Biochemical Pathways

The binding of Rimiducid to its target triggers a downstream signaling cascade . This cascade involves the activation of caspase-9, which in turn initiates the process of apoptosis . This mechanism allows for the control of immune cell activity and function, enhancing the effectiveness of cellular immunotherapies for cancers and blood disorders .

Pharmacokinetics

It is known that rimiducid is lipid-permeable , which suggests that it can easily cross cell membranes, potentially affecting its distribution and bioavailability.

Result of Action

The activation of inducible caspase-9 by Rimiducid leads to rapid induction of apoptosis in activated modified T-cells . This results in the resolution of the signs and symptoms of graft versus host disease within 24 hours . It is currently under investigation for use in combination with immunotherapies to enhance their therapeutic effectiveness .

Action Environment

The action of Rimiducid is influenced by the environment in which it is administered. For instance, in the context of CAR T-cell therapy, the effectiveness of Rimiducid is dependent on the presence of modified T-cells that express the target protein . Furthermore, the systemic administration of Rimiducid can enhance CAR-T cell proliferation, cytokine secretion, and antitumor efficacy . .

Safety and Hazards

Future Directions

Rimiducid is currently under investigation for its combination use with immunotherapies for enhanced therapeutic effectiveness . It is also being studied for its potential to abrogate CAR T-cell–associated neurotoxicity . The FDA has lifted its clinical hold on a study evaluating BPX-601 and rimiducid for patients with previously treated metastatic pancreatic or prostate cancers .

properties

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H98N4O20/c1-13-57(53-43-67(93-7)73(97-11)68(44-53)94-8)75(85)81-37-17-15-25-59(81)77(87)101-61(31-27-49-29-33-63(89-3)65(39-49)91-5)51-21-19-23-55(41-51)99-47-71(83)79-35-36-80-72(84)48-100-56-24-20-22-52(42-56)62(32-28-50-30-34-64(90-4)66(40-50)92-6)102-78(88)60-26-16-18-38-82(60)76(86)58(14-2)54-45-69(95-9)74(98-12)70(46-54)96-10/h19-24,29-30,33-34,39-46,57-62H,13-18,25-28,31-32,35-38,47-48H2,1-12H3,(H,79,83)(H,80,84)/t57-,58-,59-,60-,61+,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLCLPLEEOUJQC-ZTQDTCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)C(CCC6=CC(=C(C=C6)OC)OC)OC(=O)C7CCCCN7C(=O)C(CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCNC(=O)COC5=CC=CC(=C5)[C@@H](CCC6=CC(=C(C=C6)OC)OC)OC(=O)[C@@H]7CCCCN7C(=O)[C@@H](CC)C8=CC(=C(C(=C8)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H98N4O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173226 | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rimiducid binds to a drug binding domain derived from human FK506-binding protein which is present on a modified form of inducible caspase-9. This binding results in dimerization and subsequent activation of caspase-9. This system was designed to function as a "safety switch" in CAR T-cell therapy used in hematological cancers. Retroviral vectors used in production of these modified cells preferentially integrate this gene nearby promoters associated with T-cell activation. This results in higher expression of the modified inducible caspase-9 product in activated T-cells. In practice, this allows for specific targeting of these active T-cells by rimiducid which results in a decrease in circulating cell numbers of over 90% in the setting of graft versus host disease. This specificity spares non-alloreactive T-cells and allows for successful reconstitution of the transplanted immune system from these cells.[24753538] Additionally, these non-alloreactive cells retain their sensitivity to rimiducid. | |

| Record name | Rimiducid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Rimiducid | |

CAS RN |

195514-63-7 | |

| Record name | Rimiducid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195514637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimiducid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AP 1903 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMIDUCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H564L1W5J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.